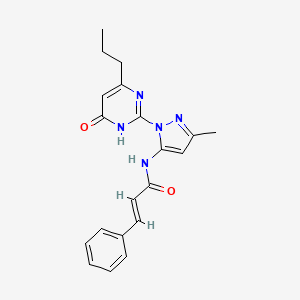![molecular formula C20H20ClN3O2S B2912590 N-butyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 422528-56-1](/img/no-structure.png)
N-butyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of quinazoline, a class of organic compounds with a wide range of biological activities . Quinazoline derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Mechanism of Action
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-butyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the reaction of 4-chlorobenzylamine with ethyl 2-(butylthio)acetate to form N-butyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid ethyl ester. This intermediate is then converted to the final product through a series of reactions involving hydrolysis, coupling, and amidation.", "Starting Materials": [ "4-chlorobenzylamine", "ethyl 2-(butylthio)acetate", "sodium hydroxide", "acetic acid", "thionyl chloride", "triethylamine", "ethyl acetate", "sodium bicarbonate", "N,N'-dicyclohexylcarbodiimide", "N-hydroxysuccinimide", "butylamine" ], "Reaction": [ "Step 1: 4-chlorobenzylamine is reacted with ethyl 2-(butylthio)acetate in the presence of sodium hydroxide and acetic acid to form N-butyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid ethyl ester.", "Step 2: The ethyl ester intermediate is then treated with thionyl chloride and triethylamine to form the corresponding acid chloride.", "Step 3: The acid chloride is then reacted with sodium bicarbonate and N,N'-dicyclohexylcarbodiimide to form the corresponding N-hydroxysuccinimide ester.", "Step 4: The N-hydroxysuccinimide ester is then coupled with butylamine to form the final product, N-butyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
CAS RN |
422528-56-1 |
Product Name |
N-butyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Molecular Formula |
C20H20ClN3O2S |
Molecular Weight |
401.91 |
IUPAC Name |
N-butyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C20H20ClN3O2S/c1-2-3-10-22-18(25)14-6-9-16-17(11-14)23-20(27)24(19(16)26)12-13-4-7-15(21)8-5-13/h4-9,11H,2-3,10,12H2,1H3,(H,22,25)(H,23,27) |
InChI Key |
RZCSOAVVPSRCIH-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



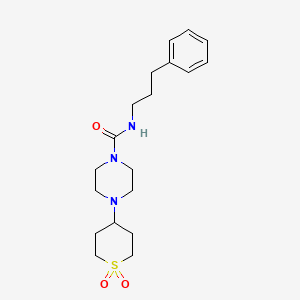

![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-piperidin-1-yl[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2912509.png)
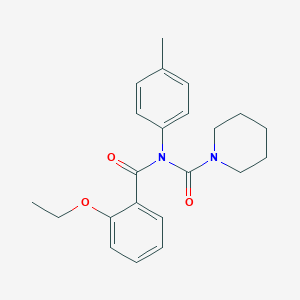
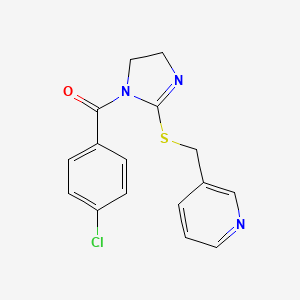
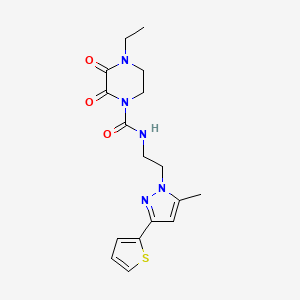
![Ethyl 3-(4-fluorophenyl)-5-(3-methylbutanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2912517.png)

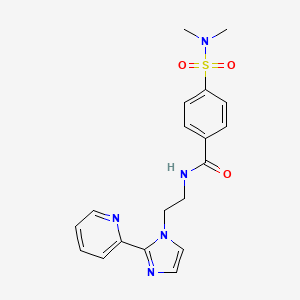
![1-(4-methoxyphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2912523.png)


![1-(2,4-Dimethoxyphenyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2912528.png)
